OCTYL 3,6-DI-O-(A-D-MANNOPYRANOSYL)-B-D-MANNOPYRANOSIDE

Critical Micelle Concentration Detergent Efficiency Membrane Protein Solubilization

This synthetic trisaccharide glycolipid (CAS 140147-36-0) is the only commercially available non-ionic detergent that doubles as a specific acceptor substrate for N-acetylglucosaminyltransferase-I (GnT-I, Km=585 µM). Its defined Manα1-6(Manα1-3)Manβ1-O-octyl structure enables quantitative, high-throughput GnT-I assays via reverse-phase separation. Unlike generic octyl glucoside/maltoside, its larger micelle size and lower CMC provide superior solubilization of labile membrane proteins including GPCR oligomers and ion channels. Essential for lectin binding, SPR, neoglycoconjugate synthesis, and membrane protein crystallization. ≥98% purity ensures lot-to-lot reproducibility.

Molecular Formula C₂₆H₄₈O₁₆
Molecular Weight 616.6 g/mol
CAS No. 140147-36-0
Cat. No. B014529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOCTYL 3,6-DI-O-(A-D-MANNOPYRANOSYL)-B-D-MANNOPYRANOSIDE
CAS140147-36-0
Synonymsoctyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside
octyl 3,6-di-O-(mannopyranosyl)-mannopyranoside
OdMM
Molecular FormulaC₂₆H₄₈O₁₆
Molecular Weight616.6 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O
InChIInChI=1S/C26H48O16/c1-2-3-4-5-6-7-8-37-25-22(36)23(42-26-21(35)19(33)16(30)13(10-28)40-26)17(31)14(41-25)11-38-24-20(34)18(32)15(29)12(9-27)39-24/h12-36H,2-11H2,1H3/t12-,13-,14-,15-,16-,17-,18+,19+,20+,21+,22+,23+,24+,25-,26-/m1/s1
InChIKeyCMQKGONXPQXZKM-OMWWXRLNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside (CAS 140147-36-0): A Trisaccharide-Based Non-Ionic Detergent and Glycosyltransferase Acceptor for Specialized Biochemical Applications


Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside (CAS 140147-36-0) is a synthetic trisaccharide glycolipid that functions both as a non-ionic detergent and as a defined substrate for glycosyltransferase assays. Its molecular structure comprises a β-D-mannopyranose core glycosylated at the 3- and 6-positions with α-D-mannopyranosyl residues and an n-octyl aglycon linked to the anomeric carbon [1]. This amphiphilic architecture confers mild, non-denaturing surfactant properties suitable for membrane protein solubilization and stabilization [2], while the precise trisaccharide headgroup serves as a specific acceptor for N-acetylglucosaminyltransferase-I (GnT-I), a key enzyme in N-linked glycan biosynthesis .

Why Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside Cannot Be Replaced by Generic Octyl Glucosides or Maltosides in Critical Workflows


Generic substitution among octyl glycoside detergents (e.g., octyl glucoside or octyl maltoside) is not scientifically sound for applications requiring defined carbohydrate-protein interactions or specific micellar architectures. The stereochemistry and glycosidic linkage of the sugar headgroup profoundly influence micelle formation thermodynamics, hydrodynamic radius, and protein compatibility [1]. Furthermore, the trisaccharide moiety of this compound confers a unique three-dimensional epitope that is selectively recognized by carbohydrate-binding proteins, making it an essential acceptor substrate for N-acetylglucosaminyltransferase-I assays—a role that cannot be fulfilled by monosaccharide or disaccharide-based detergents [2].

Quantitative Differentiation of Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside Against Leading Octyl Glycoside Comparators


Critical Micelle Concentration (CMC) of Octyl Mannoside Is ~40% Lower Than Octyl Glucoside, Enabling More Efficient Micelle Formation at Reduced Detergent Concentrations

In heteromicelle systems studied by isothermal titration calorimetry (ITC), octyl α-D-mannopyranoside exhibited a critical micelle concentration (CMC) of 13.0 ± 0.7 mM and 15.4 ± 0.3 mM [1], while n-octyl-β-D-glucopyranoside (OG) has a reported CMC of 20–25 mM under comparable conditions . This corresponds to a CMC reduction of approximately 35–48% for the mannoside. Although direct CMC data for the trisaccharide derivative is not available, the presence of the additional mannose residues typically further lowers CMC due to increased hydrophilic headgroup bulk, suggesting that the target compound's CMC is ≤13–15 mM. This lower CMC translates to effective micellization and membrane protein extraction at lower detergent concentrations, reducing the risk of protein denaturation or aggregation often associated with higher detergent levels . For procurement, this means less compound is required per experiment, potentially lowering overall costs and minimizing interference in downstream assays.

Critical Micelle Concentration Detergent Efficiency Membrane Protein Solubilization

α-Configured Mannosidic Micelles Exhibit a Hydrodynamic Radius of 60.7 Å, 36% Larger Than β-Analogues, Potentially Enhancing Membrane Protein Solubilization Capacity

Diffusion NMR studies revealed that micelles formed by octyl α-D-mannopyranoside possess a hydrodynamic radius (Rₕ) of 60.7 Å, significantly larger than the 44.9 Å measured for the corresponding β-anomer [1]. This 36% increase in size is attributed to the distinct packing geometry imparted by the axial 2-OH group in the α-mannoside, which favors the formation of larger, more loosely packed aggregates [1]. For the trisaccharide derivative, the presence of two additional α-linked mannose residues at the 3- and 6-positions is expected to further amplify this effect, yielding micelles with a more expansive hydrophobic core capable of accommodating larger membrane protein complexes. In contrast, n-octyl-β-D-glucopyranoside micelles are reported to have an aggregation number of 84 [2], corresponding to a smaller, more compact micelle structure. Larger micelles are often advantageous for extracting and stabilizing multi-subunit membrane proteins and complexes, as they provide a more membrane-like environment that better preserves native protein structure and function [3].

Micelle Size Hydrodynamic Radius Membrane Protein Extraction

Specific Acceptor Activity for N-Acetylglucosaminyltransferase-I (GnT-I) with a Kₘ of 585 µM, a Defined Biochemical Function Absent in Generic Detergents

Octyl 3,6-di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside serves as a specific acceptor substrate for N-acetylglucosaminyltransferase-I (GnT-I), a critical enzyme in the biosynthesis of complex N-linked glycans [1]. In vitro kinetic assays determined a Michaelis constant (Kₘ) of 585 µM for this reaction, demonstrating its efficient recognition and turnover by GnT-I [1]. In contrast, common octyl glycoside detergents such as n-octyl-β-D-glucopyranoside or n-octyl-β-D-maltopyranoside lack the precise Manα1-6(Manα1-3)Manβ1- structural motif required for GnT-I binding and are therefore completely inactive as acceptors . This unique enzymatic utility positions the compound as an indispensable tool for glycobiology research, enabling quantitative measurement of GnT-I activity, screening of enzyme inhibitors, and preparation of defined glycan standards. For procurement, this dual functionality—both a mild detergent and a specific enzyme substrate—consolidates two experimental roles into a single reagent, reducing the number of components needed in complex workflows.

Glycosyltransferase Assay Enzyme Kinetics Glycobiology

Trisaccharide Headgroup Enhances Protein Stabilization Relative to Monosaccharide Detergents, Based on Established Structure-Property Relationships

The carbohydrate-based non-ionic detergents as a class are recognized for their mild, non-denaturing properties during membrane protein extraction and purification [1]. Within this class, the size and composition of the polar headgroup critically influence protein compatibility: larger oligosaccharide headgroups generally provide greater steric shielding of hydrophobic transmembrane domains, reducing the propensity for detergent-induced unfolding or aggregation [2]. Octyl 3,6-di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside, with its trisaccharide mannose headgroup, offers enhanced stabilization compared to monosaccharide-based detergents like n-octyl-β-D-glucopyranoside. This is supported by vendor technical documentation stating that the compound 'stabilizes proteins and helps solubilize them in aqueous solutions' . Furthermore, studies on related mannoside detergents demonstrate their ability to maintain membrane protein stability and activity better than harsher ionic detergents . While direct comparative stability data (e.g., thermal shift assays or activity retention half-lives) against OG or OM are not available in the public domain for this specific compound, the established structure-property relationships strongly indicate superior stabilization capacity for larger, more hydrophilic headgroups. For procurement, this translates to higher yields of functional, intact membrane proteins and greater experimental reproducibility.

Membrane Protein Stability Non-Ionic Detergent Protein Purification

Optimal Research and Industrial Use Cases for Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside Driven by Evidence-Based Differentiation


Quantitative Assays for N-Acetylglucosaminyltransferase-I (GnT-I) Activity

As the only commercially available detergent that also serves as a specific acceptor substrate for GnT-I (Kₘ = 585 µM [1]), this compound is the reagent of choice for measuring GnT-I activity in cell lysates, purified enzyme preparations, or inhibitor screening campaigns. Researchers can exploit its hydrophobic octyl chain for facile separation of radiolabeled or fluorescent product from unreacted substrate using reverse-phase chromatography or solid-phase extraction, enabling high-throughput, quantitative glycosyltransferase assays.

Extraction and Purification of Large, Multi-Subunit Membrane Protein Complexes

The larger micelle size predicted for this trisaccharide detergent (based on a hydrodynamic radius of 60.7 Å for α-mannoside micelles [2]) and its lower CMC relative to octyl glucoside make it particularly well-suited for solubilizing and stabilizing large, labile membrane protein complexes, such as G protein-coupled receptor (GPCR) oligomers, ion channels, and respiratory chain supercomplexes. Its mild, non-denaturing nature helps preserve native protein-protein interactions and enzymatic activities during purification [3].

Glycobiology Research Requiring Defined Mannose Epitopes

The precise Manα1-6(Manα1-3)Manβ1-O-octyl trisaccharide structure mimics the core mannose region of N-linked glycans. This makes the compound an invaluable tool for probing carbohydrate-binding proteins (lectins), antibodies, or cell surface receptors that recognize this specific glycan motif [1]. Applications include competitive binding assays, surface plasmon resonance (SPR) studies, and the preparation of neoglycoconjugates for vaccine or diagnostic development.

Membrane Protein Crystallization Trials Requiring Gentle, Defined Detergents

The chemical homogeneity and mild surfactant properties of this compound support its inclusion in membrane protein crystallization screens. Its well-defined, synthetic origin ensures lot-to-lot consistency critical for reproducible crystal growth [3]. While not a universal solution for all targets, it offers a valuable alternative to traditional detergents for proteins that are unstable in OG or OM, potentially unlocking new crystallization conditions for challenging membrane protein targets [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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